molecular formula C17H18ClN3O3 B8526892 2-tert-Butyl-6-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one CAS No. 56361-57-0

2-tert-Butyl-6-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one

Cat. No. B8526892
Key on ui cas rn: 56361-57-0
M. Wt: 347.8 g/mol
InChI Key: GGLOSSFVOIXPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041044

Procedure details

When in Example 1, the 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene is replaced by an equivalent amount of 2'-hydroxy-3'-tert-butyl-5'-methyl-5-chloro-2-nitroazobenzene and the ratio of the moles of alkali to moles of o-nitroazobenzene intermediate is 0.848/1, the product 5-chloro-2-(2-hydroxy-3-tert-butyl-5-methylphenyl)-2H-benzotriazole is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC1C(C(CC)(C)C)=CC(C(CC)(C)C)=CC=1N=NC1C=CC=CC=1[N+]([O-])=O.[OH:29][C:30]1[C:35]([C:36]([CH3:39])([CH3:38])[CH3:37])=[CH:34][C:33]([CH3:40])=[CH:32][C:31]=1[N:41]=[N:42][C:43]1[CH:48]=[C:47]([Cl:49])[CH:46]=[CH:45][C:44]=1[N+:50]([O-])=O.[N+](C1C=CC=CC=1N=NC1C=CC=CC=1)([O-])=O>>[Cl:49][C:47]1[CH:46]=[CH:45][C:44]2=[N:50][N:41]([C:31]3[CH:32]=[C:33]([CH3:40])[CH:34]=[C:35]([C:36]([CH3:39])([CH3:38])[CH3:37])[C:30]=3[OH:29])[N:42]=[C:43]2[CH:48]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1C(C)(C)CC)C(C)(C)CC)N=NC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1C(C)(C)C)C)N=NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2C(=NN(N2)C2=C(C(=CC(=C2)C)C(C)(C)C)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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